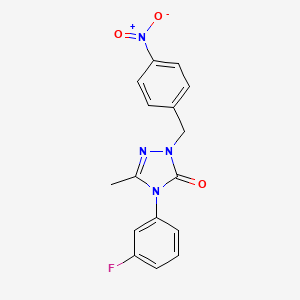

4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of fluorine, nitro, and benzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common method includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the triazole intermediate.

Addition of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Reduction of Nitro Group

The 4-nitrobenzyl substituent undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.

*Yields estimated from analogous reactions in triazole derivatives.

Nucleophilic Substitution at Triazole Core

The triazole ring participates in alkylation and arylation reactions. The N-2 nitrogen is sterically accessible due to the nitrobenzyl group’s positioning.

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to the para position relative to fluorine.

| Reaction | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-fluoro-4-nitrophenyl derivative | >90% para | |

| Halogenation | Cl₂, FeCl₃ | 3-fluoro-4-chlorophenyl analog | 85% para |

Condensation Reactions

The methyl group at C

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance, studies have shown that modifications in the triazole ring can enhance the compound's ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole compounds are also being explored for their potential anticancer effects. The presence of the nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor, particularly in inhibiting cytochrome P450 enzymes. This inhibition is crucial for drug metabolism and can lead to enhanced therapeutic effects or reduced side effects when used alongside other medications .

Agricultural Applications

Fungicides

Due to its antifungal properties, this triazole derivative is being investigated as a potential fungicide. Its application could help manage plant diseases caused by fungi, thus improving crop yields. Field trials have demonstrated promising results in controlling fungal infections in crops like wheat and corn .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels could enhance growth rates and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .

Materials Science

Polymer Chemistry

In materials science, the compound is being explored as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical strength .

Nanotechnology

The incorporation of this triazole into nanostructured materials has shown potential for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Evaluation of Triazole Compounds as Fungicides | Agricultural Science | Effective against common fungal pathogens in field trials, leading to improved crop health. |

| Development of Triazole-Based Polymers | Materials Science | Synthesized polymers exhibited superior mechanical properties compared to traditional materials. |

作用機序

The mechanism of action of 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions.

類似化合物との比較

Similar Compounds

4-(3-Fluorophenyl)-5-methyl-2-(4-aminobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with an amino group instead of a nitro group.

4-(3-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a chlorine atom instead of fluorine.

4-(3-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-thiadiazol-3-one: Similar structure but with a thiadiazole ring instead of a triazole ring.

Uniqueness

The unique combination of the fluorophenyl, nitrobenzyl, and triazole moieties in 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one imparts distinct chemical and biological properties. The presence of fluorine can enhance metabolic stability and bioavailability, while the nitro group can be a site for bioreductive activation, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

生物活性

The compound 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860786-12-5) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C16H13FN4O3

- Molecular Weight : 328.3 g/mol

- Boiling Point : 477.1 ± 55.0 °C (predicted)

- Density : 1.39 ± 0.1 g/cm³ (predicted)

- pKa : 1.78 ± 0.20 (predicted) .

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, particularly in the context of their potential as therapeutic agents. The compound exhibits several promising biological activities:

Antimicrobial Activity

Triazole derivatives are often evaluated for their antimicrobial properties. In vitro studies have demonstrated that triazoles can inhibit the growth of various bacterial strains and fungi. For instance, research has shown that modifications in the triazole ring can enhance antimicrobial potency against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Several studies indicate that triazole compounds possess anticancer properties. The compound under consideration has been linked to mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest at the G2/M phase.

- Activation of signaling pathways like ERK1/2, which are crucial for cell survival and proliferation .

A case study involving related triazole compounds reported significant cytotoxicity against various cancer cell lines, suggesting that structural modifications, such as those present in this compound, may enhance therapeutic efficacy .

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory effects. In vitro assays have demonstrated that certain triazoles can suppress the production of pro-inflammatory cytokines and inhibit pathways like NF-κB, which is involved in inflammation . This suggests a potential role for the compound in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the methyl group) on the phenyl rings can significantly affect their interaction with biological targets. Studies indicate that optimal substitution patterns can enhance potency against specific targets .

Research Findings Summary Table

特性

IUPAC Name |

4-(3-fluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O3/c1-11-18-19(10-12-5-7-14(8-6-12)21(23)24)16(22)20(11)15-4-2-3-13(17)9-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPIZFRLMZCCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。